molecular formula C14H9N3O3 B5647867 1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOLE

1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5647867
M. Wt: 267.24 g/mol
InChI Key: GKIPBWSGKXVORT-UHFFFAOYSA-N
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Description

1H-1,3-Benzodiazole derivatives are heterocyclic compounds structurally analogous to nucleotides, such as adenine in DNA . These compounds are pharmacologically significant, with applications in antifungal, anti-inflammatory, and anthelmintic therapies .

Properties

IUPAC Name

benzimidazol-1-yl-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-14(10-5-1-3-7-12(10)17(19)20)16-9-15-11-6-2-4-8-13(11)16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIPBWSGKXVORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-nitrobenzoyl)-1H-1,3-benzodiazole typically involves the nitration of benzoyl-substituted benzodiazole. One common method is the reaction of 2-nitrobenzoyl chloride with 1H-1,3-benzodiazole in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrobenzoyl)-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Nitrobenzoyl)-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various substituted benzodiazoles with potential biological activities.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to study biological processes and interactions at the molecular level.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent. Its derivatives have shown promise in preclinical studies.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-nitrobenzoyl)-1H-1,3-benzodiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzodiazole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity (XLogP3): The target compound’s nitrobenzoyl group increases lipophilicity compared to the hydroxyl-containing analog from (XLogP3 ~1.2 vs. ~4.5). However, the dichlorobenzyl analog exhibits even higher hydrophobicity (XLogP3 6.1), likely due to chlorine’s strong electron-withdrawing effects.
  • Hydrogen Bond Acceptors: The target compound’s five acceptors (nitro and carbonyl groups) may enhance binding to polar biological targets compared to (four acceptors).
  • Rotatable Bonds: Fewer rotatable bonds in the target compound (3 vs.

Functional and Application Comparisons

Medicinal Potential

  • Target Compound: The nitro group may confer antibacterial or antiparasitic activity, similar to nitro-containing benzimidazoles like albendazole .
  • Dichlorobenzyl Analog : Computed properties suggest high membrane permeability (high XLogP3), making it suitable for central nervous system targets. Its dichlorophenyl group may enhance halogen bonding in enzyme inhibition.
  • Hydroxyl-Containing Analog : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, a feature absent in the target compound .

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